An In-depth Technical Guide to 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic Acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a prevalent motif in a vast array of FDA-approved pharmaceuticals, owing to its ability to engage in various biological interactions.[1][2] This guide will delve into the synthesis, structural elucidation, and potential therapeutic applications of this compound, offering valuable insights for researchers and scientists in the field.
Physicochemical Properties and Structural Elucidation
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid, also known as 3-(allyloxy)picolinic acid, is a derivative of 3-hydroxypyridine-2-carboxylic acid. The introduction of the allyl group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Table 1: Predicted Physicochemical Properties of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic Acid
| Property | Value |
| IUPAC Name | 3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Predicted LogP | 1.5 |
| Predicted pKa | ~4.5 (carboxylic acid) |
Synthesis of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic Acid
The synthesis of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is most effectively achieved through the Williamson ether synthesis, starting from the commercially available 3-hydroxypyridine-2-carboxylic acid.[3] This method involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide.
Experimental Protocol: Synthesis of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic Acid
Materials:
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3-Hydroxypyridine-2-carboxylic acid
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Allyl bromide
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Hydrochloric acid (1M)
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Brine
Procedure:
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To a solution of 3-hydroxypyridine-2-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 60°C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Acidify the mixture to pH 3-4 with 1M HCl.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired product.
Causality Behind Experimental Choices:
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Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group without causing the decarboxylation of the adjacent carboxylic acid, which can occur under harsh basic conditions.
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DMF: A polar aprotic solvent is chosen to facilitate the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
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Temperature: The reaction is heated to increase the rate of the Sₙ2 reaction, which can be sluggish at room temperature.
Synthetic Workflow Diagram```dot
Caption: Relationship between structural features and potential applications.
Conclusion
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is a versatile synthetic intermediate with significant potential in drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The straightforward synthetic route and the presence of multiple functional groups make this compound an attractive scaffold for the development of novel therapeutic agents. Further investigation into its biological activities is warranted to fully explore its medicinal potential.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic Acid. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. [Link].
-
Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences, 26(10), 5581. [Link].
-
Ramakrishnan, K., Nachimuthu, L., Rajan, R., Premkumar, J., Mulay, V., Meenakshi, S., ... & Desikan, R. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-15. [Link].
-
Wikipedia. Picolinic acid. [Link].
-
Alkali Scientific. 3-Hydroxypyridine-2-carboxylic acid. [Link].
-
SpectraBase. 3-Hydroxypyridine-2-carboxylic acid. [Link].
-
NIST. 3-Pyridinecarboxylic acid, 2-propenyl ester. [Link].
-
PubChem. 3-(Prop-2-en-1-yl)pyridine. [Link].
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link].
- Google Patents. Process for producing pyridine carboxylic acids. .
-
European Patent Office. Process for producing pyridine carboxylic acids. [Link].
-
PubChem. (214C)pyridine-3-carboxylic acid. [Link].
-
Matrix Fine Chemicals. PYRIDINE-2,3-DICARBOXYLIC ACID. [Link].
- Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids. .
-
SIELC Technologies. Picolinic Acid. [Link].
-
ResearchGate. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link].
-
Dovepress. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link].
